ethyl 7-(4-fluorophenyl)-2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Description
Ethyl 7-(4-fluorophenyl)-2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate is a polycyclic quinoline derivative with a tetrahydroquinoline core. Key structural features include:
- 4,6,7,8-Tetrahydroquinoline backbone: Partially saturated rings enhance conformational flexibility compared to fully aromatic quinolines.
- 2-Trifluoromethylphenyl at position 4: A strong electron-withdrawing group influencing electronic density and intermolecular interactions. Ethyl carboxylate at position 3: Common in bioactive compounds for solubility and esterase-mediated hydrolysis .
- 2-Methyl and 5-oxo groups: Modulate steric and electronic properties.
Properties
IUPAC Name |
ethyl 7-(4-fluorophenyl)-2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F4NO3/c1-3-34-25(33)22-14(2)31-20-12-16(15-8-10-17(27)11-9-15)13-21(32)24(20)23(22)18-6-4-5-7-19(18)26(28,29)30/h4-11,16,23,31H,3,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLJISBNTYLFOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3C(F)(F)F)C(=O)CC(C2)C4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F4NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301106939 | |
| Record name | Ethyl 7-(4-fluorophenyl)-1,4,5,6,7,8-hexahydro-2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-3-quinolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301106939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338414-99-6 | |
| Record name | Ethyl 7-(4-fluorophenyl)-1,4,5,6,7,8-hexahydro-2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-3-quinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338414-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 7-(4-fluorophenyl)-1,4,5,6,7,8-hexahydro-2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-3-quinolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301106939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is structurally similar to indole derivatives, which have been found to bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
Based on its structural similarity to indole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces. These interactions can lead to changes in the conformation and activity of the target proteins, thereby affecting their function.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Indole derivatives, which share structural similarities with this compound, have been shown to affect a variety of biochemical pathways, including those involved in inflammation, viral replication, cancer progression, and metabolic disorders.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Based on its structural similarity to indole derivatives, it may exert a variety of biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Biological Activity
Ethyl 7-(4-fluorophenyl)-2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate is a complex organic compound with notable biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a quinoline backbone with various substituents that enhance its biological activity. The presence of fluorine atoms is significant as they often influence the pharmacokinetics and biological interactions of organic compounds.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the quinoline core followed by the introduction of functional groups such as fluorophenyl and trifluoromethyl moieties. These steps are critical for achieving the desired biological properties.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, a study highlighted that derivatives with similar structures demonstrated potent inhibition against various cancer cell lines, including prostate cancer cells .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Research has shown that compounds with similar frameworks can act as antimicrobial agents against a range of pathogens. The incorporation of trifluoromethyl groups is particularly noted for enhancing antimicrobial efficacy .
Study 1: Anticancer Activity
A study published in Molecules evaluated a series of quinoline derivatives for their anticancer effects. The results indicated that the presence of fluorinated phenyl groups significantly increased cytotoxicity against cancer cell lines. The study reported IC50 values indicating effective concentrations for inducing cancer cell apoptosis .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Ethyl 7-(4-fluorophenyl)-2-methyl... | PC3 (Prostate cancer) | 15.2 |
| Similar Quinoline Derivative | HeLa (Cervical cancer) | 12.5 |
Study 2: Antimicrobial Efficacy
Another research article focused on the antimicrobial properties of quinoline derivatives. It was found that compounds with trifluoromethyl substitutions exhibited enhanced activity against Gram-positive and Gram-negative bacteria. The study utilized disc diffusion methods to assess efficacy .
| Pathogen | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 18 |
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
- Induction of Apoptosis : Evidence suggests that similar compounds can trigger apoptotic pathways in malignant cells.
- Antimicrobial Action : The presence of fluorine atoms may disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key analogs and their structural variations:
Substituent-Driven Property Modifications
Electronic Effects
- Fluorine vs. Chlorine vs. Trifluoromethyl: The 4-fluorophenyl group in the target compound and provides moderate electron withdrawal and metabolic stability. The 2-trifluoromethylphenyl group in the target compound offers extreme electron withdrawal, altering dipole moments and crystallization behavior .
Steric and Conformational Effects
- Methyl vs. Ethyl Carboxylate :
- Hexahydro vs. Tetrahydro Backbones :
Crystallographic and Computational Insights
- Structural Validation: Tools like SHELXL and WinGX are critical for resolving conformational details of tetrahydroquinoline derivatives.
- Hydrogen Bonding : The 5-oxo group in the target compound participates in hydrogen-bonded networks, stabilizing crystal packing (similar to ).
Q & A
Q. What are the common synthetic strategies for preparing substituted tetrahydroquinoline-3-carboxylate derivatives?
The synthesis typically involves multi-component reactions (MCRs) under catalytic conditions. For example, ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-tetrahydroquinoline-3-carboxylate was synthesized via a three-component reaction involving cyclohexane-1,3-dione, an aromatic aldehyde, and ethyl acetoacetate, catalyzed by ammonium acetate in ethanol . Key steps include:
- Cyclocondensation : Formation of the quinoline core via enamine intermediates.
- Substituent introduction : Fluorophenyl and trifluoromethyl groups are incorporated via aromatic aldehydes or post-synthetic functionalization (e.g., Friedel-Crafts alkylation).
- Purification : Recrystallization from ethanol or chromatographic methods for higher purity (>95%).
Q. How is the crystal structure of this compound determined, and what are its key geometric parameters?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For analogous compounds (e.g., ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-hexahydroquinoline-3-carboxylate), monoclinic systems (space group P21/c) are observed with lattice parameters:
Q. What spectroscopic techniques are used to characterize this compound?
- NMR : H and C NMR confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, trifluoromethyl at δ 121–125 ppm in F NMR) .
- IR : Strong C=O stretches (~1700 cm) and N–H bends (~3300 cm) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 462.12 for CHFNO) .
Advanced Research Questions
Q. How do electron-withdrawing substituents (e.g., trifluoromethyl) influence the compound’s reactivity and crystallinity?
The trifluoromethyl group enhances electrophilicity at the quinoline core, facilitating nucleophilic attacks (e.g., hydrolysis or amidation). Crystallographically, bulky substituents like 2-(trifluoromethyl)phenyl reduce symmetry, leading to lower melting points (e.g., 145–148°C vs. 160°C for non-fluorinated analogs) . Computational studies (DFT) show that fluorine atoms increase dipole moments, improving solubility in polar aprotic solvents (e.g., DMF or DMSO) .
Q. What methodologies resolve contradictions in solubility data between experimental and computational predictions?
Discrepancies often arise from solvent polarity mismatches. For example, ethyl 4-(3-hydroxyphenyl)-hexahydroquinoline derivatives show lower experimental solubility in water (<0.1 mg/mL) than DFT-predicted values due to underestimated hydrogen-bonding effects. Mitigation strategies include:
- Solvent screening : Use Hansen solubility parameters to optimize solvent mixtures .
- Co-crystallization : Introduce co-formers (e.g., succinic acid) to enhance bioavailability .
Q. How can computational chemistry (e.g., DFT) guide the design of derivatives with improved bioactivity?
Density Functional Theory (DFT) calculations predict:
- Electrostatic potential maps : Identify nucleophilic/electrophilic sites for targeted modifications (e.g., adding sulfonyl groups to enhance kinase inhibition) .
- ADMET profiling : Simulate pharmacokinetic properties (e.g., logP ~3.5 for optimal blood-brain barrier penetration) .
- Docking studies : Virtual screening against protein targets (e.g., COX-2 or EGFR) to prioritize synthesis .
Q. What experimental approaches validate the compound’s stability under physiological conditions?
- pH-dependent degradation : Incubate in buffers (pH 1–10) and monitor via HPLC. For example, trifluoromethyl-substituted quinolines degrade rapidly at pH >8 due to ester hydrolysis .
- Thermogravimetric analysis (TGA) : Assess thermal stability (e.g., decomposition onset at 210°C) .
- Light exposure tests : UV-Vis spectroscopy tracks photodegradation (λmax shifts indicate structural changes) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
